3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a nitrosourea moiety, and a methyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea typically involves the reaction of a pyrimidine derivative with a nitrosourea compound under specific conditions. One common method involves the use of thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution (1:1 ratio) as a three-component system . The reaction is carried out for a specified duration, often under reflux conditions, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and repair processes . This mechanism is particularly relevant in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their PARP-1 inhibitory activity.
Imidazole-containing compounds: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.
Uniqueness
3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea is unique due to its specific combination of a pyrimidine ring and a nitrosourea moiety, which imparts distinct chemical reactivity and biological activity. Its ability to alkylate DNA and disrupt cellular processes sets it apart from other similar compounds.
Properties
CAS No. |
89854-42-2 |
---|---|
Molecular Formula |
C7H9N5O4 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O4/c1-12(11-16)7(15)9-3-4-2-8-6(14)10-5(4)13/h2H,3H2,1H3,(H,9,15)(H2,8,10,13,14) |
InChI Key |
WPOPXYFSRHLARA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCC1=CNC(=O)NC1=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.